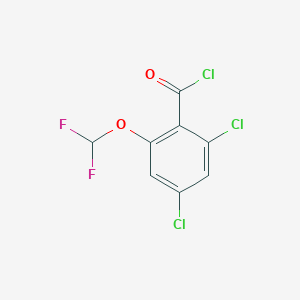![molecular formula C11H11N5 B1411343 4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole CAS No. 1706455-05-1](/img/structure/B1411343.png)
4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole
説明
“4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole” is a chemical compound with the molecular formula C11H11N5 . Its average mass is 213.238 Da and its monoisotopic mass is 213.101440 Da .
Synthesis Analysis
The synthesis of 4-hydrazino-5H-pyrimido[5,4-b]indole and related compounds has been described in the literature . The process starts with ethyl 3-aminoindole-2-carboxylate 1, and 5H-pyrimido[5,4-b]indol-4-one 2 is obtained (80%) by condensing with formamide. Reactions of 2 with phosphorus oxychloride and phosphorus pentasulfide give respectively, 4-chloro-5H-pyrimido[5,4-b]indole 3 (70%) and 5H-pyrimido[5,4-b]indole-4-thione 4 (80%). Compound 3 reacts with amines (morpholine, piperidine) to give the respective 4-amino-5H-pyrimido[5,4-b]-indoles 5, and compound 4 reacts with hydrazine to give 4-hydrazino-5H-pyrimido[5,4-b]indole 6 (80%) .Molecular Structure Analysis
The molecular structure of this compound consists of 11 Hydrogen atoms, 11 Carbon atoms, and 5 Nitrogen atoms .Chemical Reactions Analysis
The chemical reactions of this compound involve various transformations. For instance, compound 3 reacts with amines (morpholine, piperidine) to give the respective 4-amino-5H-pyrimido[5,4-b]-indoles 5, and compound 4 reacts with hydrazine to give 4-hydrazino-5H-pyrimido[5,4-b]indole 6 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 213.24 g/mol. The molecule contains a total of 29 bond(s). There are 18 non-H bond(s), 15 multiple bond(s), 1 rotatable bond(s), 15 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 2 nine-membered ring(s), 1 N hydrazine(s), 1 Pyrrole(s) and 1 Pyrimidine(s) .科学的研究の応用
Synthesis and Chemical Properties
- Synthesis Methods : 4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole and related compounds are synthesized through various chemical reactions. Starting from ethyl 3-aminoindole-2-carboxylate, a series of transformations involving formamide, phosphorus oxychloride, and phosphorus pentasulfide are used to produce different derivatives of 5H-pyrimido[5,4-b]indole, including 4-hydrazino-5H-pyrimido[5,4-b]indole (Monge et al., 1986).
Applications in Medicine
- Antitumor Activity : Certain derivatives of this compound have been explored for their antitumor properties. Research has shown that specific compounds synthesized from 4-hydrazino-5-methyl-1H-pyridin-2-one have promising antineoplastic activities in vitro and in vivo (Nguyen et al., 1990).
Cardiovascular and Blood Platelet Applications
- Selective Thromboxane Synthetase Inhibitors : Derivatives of this compound have been synthesized and studied for their activity as selective thromboxane synthetase inhibitors and antihypertensive agents. Some of these compounds show significant potential in these areas (Monge et al., 1987).
- Antihypertensive Agents : The antihypertensive effects of certain pyridazino[4,5-b]indole derivatives, including those related to this compound, have been studied, showing notable activity in animal models (Monge Vega et al., 1982).
Synthesis and Structural Studies
- Synthetic Pathways and Heterocyclic Compounds : Research into the synthesis of various derivatives of pyrimido[5,4-b]indoles, including methods involving benzannulated enyne-carbodiimides, highlights the chemical diversity and potential applications of these compounds in areas like DNA binding (Lu et al., 2002).
- Phosphodiesterase Inhibitors : Some derivatives of 4-amino-7,8-dimethoxy-5H-pyrimido[5,4-b]indole have been synthesized and studied as inhibitors of phosphodiesterases, which are important in the cardiovascular system (Monge et al., 1993).
作用機序
Target of Action
The primary target of 4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole is thromboxane synthetase . Thromboxane synthetase is an enzyme that plays a crucial role in the synthesis of thromboxane, a potent vasoconstrictor and platelet aggregating agent .
Mode of Action
This compound acts as an inhibitor of thromboxane synthetase . By inhibiting this enzyme, the compound prevents the synthesis of thromboxane, thereby reducing vasoconstriction and platelet aggregation .
Biochemical Pathways
The inhibition of thromboxane synthetase affects the arachidonic acid pathway . This pathway is responsible for the production of various eicosanoids, including thromboxanes. By inhibiting thromboxane synthetase, the compound shifts the pathway towards the production of other eicosanoids, potentially leading to altered physiological responses .
Result of Action
The inhibition of thromboxane synthetase by this compound can lead to a decrease in vasoconstriction and platelet aggregation
生化学分析
Biochemical Properties
4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form stable complexes with certain enzymes, thereby influencing their activity. For instance, it has been observed to inhibit the activity of specific kinases, which are enzymes that play a crucial role in cell signaling pathways. Additionally, this compound can bind to proteins involved in DNA replication and repair, affecting their function and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Moreover, it can alter the expression of genes involved in critical cellular processes, thereby impacting cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and proteins, thereby modulating their activity. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate binding and subsequent phosphorylation events. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as promoting cell proliferation and enhancing cellular metabolism. At higher doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For example, it can inhibit the activity of enzymes involved in glycolysis, leading to changes in metabolite levels and overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can be influenced by factors such as the presence of binding proteins and the cellular environment.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and other nuclear processes .
特性
IUPAC Name |
(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c1-6-2-3-8-7(4-6)9-10(15-8)11(16-12)14-5-13-9/h2-5,15H,12H2,1H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQDFINHZCEAFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN=C3NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




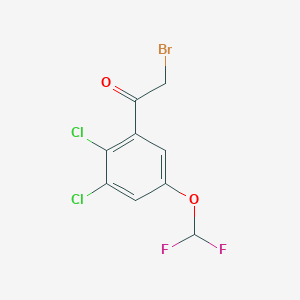
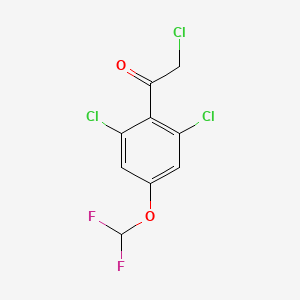
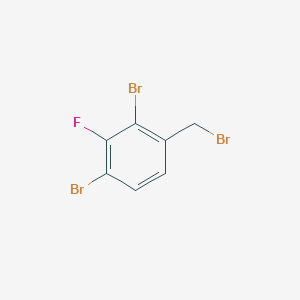
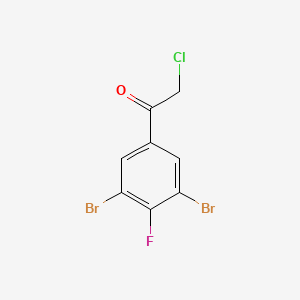
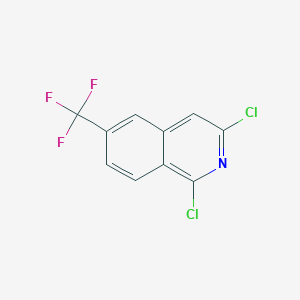
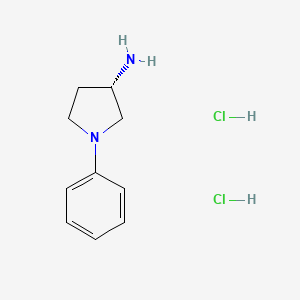
![[(1-Benzyl-1h-indol-4-yl)oxy]acetic acid](/img/structure/B1411274.png)





